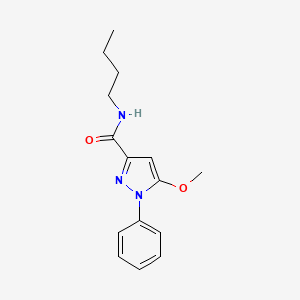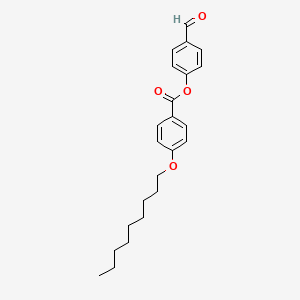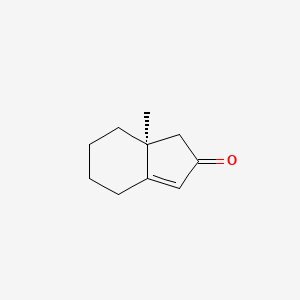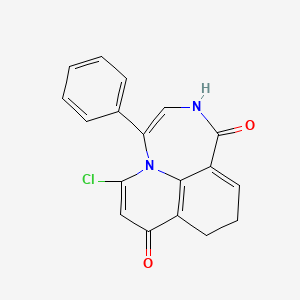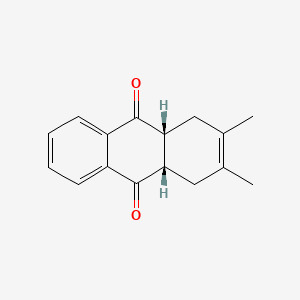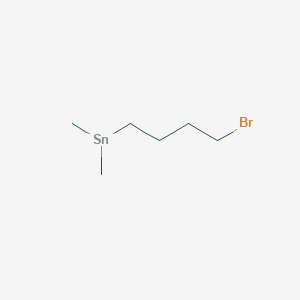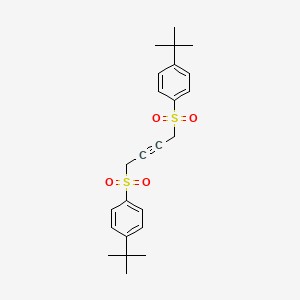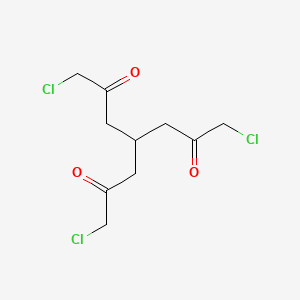![molecular formula C13H11NO3S B14632289 1-[(3-Methoxyphenyl)sulfanyl]-2-nitrobenzene CAS No. 54815-63-3](/img/structure/B14632289.png)
1-[(3-Methoxyphenyl)sulfanyl]-2-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-Methoxyphenyl)sulfanyl]-2-nitrobenzene is an organic compound characterized by the presence of a methoxyphenyl group attached to a sulfanyl group, which is further connected to a nitrobenzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Methoxyphenyl)sulfanyl]-2-nitrobenzene typically involves the reaction of 3-methoxythiophenol with 2-nitrochlorobenzene under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(3-Methoxyphenyl)sulfanyl]-2-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as iron powder in acidic conditions.
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products Formed:
Reduction: 1-[(3-Methoxyphenyl)sulfanyl]-2-aminobenzene.
Oxidation: 1-[(3-Methoxyphenyl)sulfinyl]-2-nitrobenzene or 1-[(3-Methoxyphenyl)sulfonyl]-2-nitrobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-[(3-Methoxyphenyl)sulfanyl]-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 1-[(3-Methoxyphenyl)sulfanyl]-2-nitrobenzene depends on its specific application. For instance, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components. The sulfanyl group may also interact with thiol-containing enzymes, inhibiting their activity.
Comparaison Avec Des Composés Similaires
1-[(4-Methoxyphenyl)sulfanyl]-2-nitrobenzene: Similar structure but with the methoxy group in the para position.
1-[(3-Methoxyphenyl)sulfinyl]-2-nitrobenzene: Oxidized form of the sulfanyl compound.
1-[(3-Methoxyphenyl)sulfonyl]-2-nitrobenzene: Further oxidized form of the sulfanyl compound.
Uniqueness: 1-[(3-Methoxyphenyl)sulfanyl]-2-nitrobenzene is unique due to the specific positioning of the methoxy and nitro groups, which can influence its reactivity and interactions with other molecules
Propriétés
Numéro CAS |
54815-63-3 |
|---|---|
Formule moléculaire |
C13H11NO3S |
Poids moléculaire |
261.30 g/mol |
Nom IUPAC |
1-(3-methoxyphenyl)sulfanyl-2-nitrobenzene |
InChI |
InChI=1S/C13H11NO3S/c1-17-10-5-4-6-11(9-10)18-13-8-3-2-7-12(13)14(15)16/h2-9H,1H3 |
Clé InChI |
JJMMUCFNBSGEBK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC=C1)SC2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


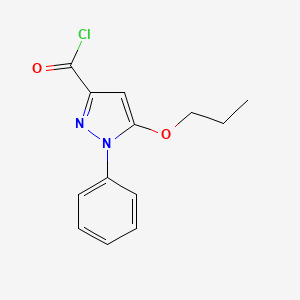
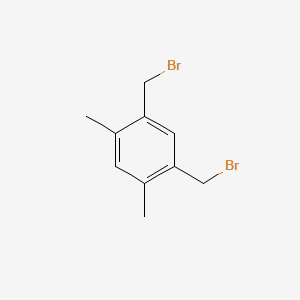
![N-Butyl-4-(butylamino)-1H-pyrazolo[3,4-B]pyridine-5-carboxamide](/img/structure/B14632239.png)

![3-[6-(4-Ethylphenyl)-3-methylhexyl]-2,2-dimethyloxirane](/img/structure/B14632249.png)

